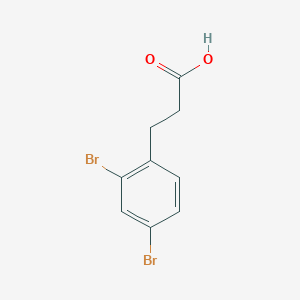

3-(2,4-Dibromophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

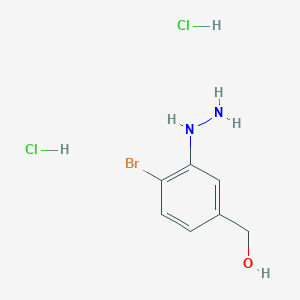

3-(2,4-Dibromophenyl)propanoic acid is a chemical compound used in scientific research. It is also known as α,β-Dibromohydrocinnamic acid .

Molecular Structure Analysis

The molecular formula of 3-(2,4-Dibromophenyl)propanoic acid is C9H8Br2O2 . The IUPAC name is 3-(2,4-dibromophenyl)propanoic acid . The InChI code is 1S/C9H8Br2O2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) .Physical And Chemical Properties Analysis

3-(2,4-Dibromophenyl)propanoic acid is a powder with a molecular weight of 307.97 g/mol . The storage temperature is room temperature .Scientific Research Applications

Green Chemistry and Materials Science

- Phloretic Acid as a Sustainable Alternative : Phloretic acid, a phenolic compound closely related to the structural family of 3-(2,4-Dibromophenyl)propanoic acid, has been explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, showing promise for applications in materials science without requiring solvents or purification for the synthesis of benzoxazine monomers. This approach paves the way for sustainable alternatives to phenol in providing specific properties to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Biochemistry and Microbiology

- Asymmetric Synthesis Using Yeast Reductase : The asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, using microbial reductases (e.g., from Saccharomyces cerevisiae) demonstrates the utility of related compounds in the synthesis of pharmaceuticals, showcasing the high enantioselectivity and activity of yeast reductases in generating chiral alcohols, essential for antidepressant drug synthesis (Choi et al., 2010).

Environmental Sciences and Chemical Engineering

- Propionic Acid Recovery : Studies on the recovery of propionic acid, a carboxylic acid with wide applications, from aqueous phases by reactive extraction demonstrate the importance of such compounds in industrial processes. The use of specific extractants and the evaluation of distribution coefficients and equilibrium constants provide insights into optimizing recovery processes for carboxylic acids from fermentation broths, highlighting the significance in chemical and pharmaceutical industries (Keshav et al., 2009).

Synthetic Chemistry

- Heterocyclic Compound Synthesis : Research on using 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing various heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, illustrates the versatility of propionic acid derivatives in creating biologically active molecules, which could have applications in drug development and materials science (Soliman et al., 2010).

Safety and Hazards

3-(2,4-Dibromophenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Mode of Action

It is known that propanoic acid derivatives can act as antimicrobial agents .

Biochemical Pathways

As a derivative of propanoic acid, it may participate in the metabolic pathway that carboxylic acids undergo within the human body .

properties

IUPAC Name |

3-(2,4-dibromophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPWVMZLRYKFJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dibromophenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)